molecular formula C15H20N4O8 B605844 Azido-PEG4-4-nitrophenyl carbonate CAS No. 1422540-98-4

Azido-PEG4-4-nitrophenyl carbonate

Cat. No. B605844
M. Wt: 384.35
InChI Key: NEBKYWFZPUXXJD-UHFFFAOYSA-N
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Description

Azido-PEG4-4-nitrophenyl carbonate is a PEG-based linker . It contains an Azide group and a reactive nitrophenyl carbonate (NPC group) . The NPC group is reactive towards the amino group of lysine by means of stable urethane linkages . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Azido-PEG4-4-nitrophenyl carbonate can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Chemical Reactions Analysis

Azido-PEG4-4-nitrophenyl carbonate can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Scientific Research Applications

Azidomethyl 4-Nitrophenyl Carbonate Synthesis

Kaiser and Richert (2010) developed a three-step synthesis method for azidomethyl 4-nitrophenyl carbonate, yielding a high-efficiency (over 90%) method for introducing the phosphine-labile azidomethyloxycarbonyl (Azoc) protecting group in a single step. This method is applicable to a variety of amines, including amino acids, and results in pure carbamates for nonionic substrates after extractive work-up (Kaiser & Richert, 2010).

Biodegradable Polymer Development for Drug Delivery

Hu et al. (2013) explored the development of azido-carrying biodegradable polymers, using microwave-assisted click chemistry for drug conjugation. These polymers, particularly poly(ethylene glycol) (PEG)-based copolymers, show potential for drug delivery applications (Hu et al., 2013).

Heterobifunctional Oligo(Ethylene Glycol) Linkers for Bioconjugation

Goswami et al. (2013) described the synthesis of azide-alkyne click chemistry-compatible heterobifunctional oligo(ethylene glycol) (OEG) linkers for bioconjugation. These linkers are essential for bioorthogonal applications in attaching targeting peptides and fluorescent probes to various biological molecules (Goswami et al., 2013).

Photoreactive Polymer Synthesis for Platelet Activation Prevention

Tseng and Park (1992) synthesized photoreactive poly(ethylene glycol) (PEG) by reacting 4-fluoro-3-nitrophenyl azide with sodium salt of PEG. The resulting 4-azido-2-nitrophenyl PEG (ANP-PEG) was grafted to surfaces to prevent platelet activation, demonstrating its potential in biomedical applications (Tseng & Park, 1992).

Dynamic Surface Coating for Cellular Adhesion and Migration

Van Dongen et al. (2013) utilized APP (azido-[polylysine-g-PEG]) for creating substrates that dynamically control cell adhesion. This technique has diverse applications in tissue motility assays, patterned coculturing, and triggered cell shape change, offering insights into cellular behaviors in response to environmental stimuli (Van Dongen et al., 2013).

Photomodulation of Gene Expression in Hydrogels

Singh et al. (2013) combined photochemistry with click chemistry in poly(ethylene glycol) (PEG) hydrogels to modulate cellular gene expression. They demonstrated the ability to control gene expression by releasing a genetic inducer through UV light exposure, highlighting the potential of these materials in synthetic biology applications (Singh et al., 2013).

Safety And Hazards

Azido-PEG4-4-nitrophenyl carbonate is not classified as a hazard . In case of eye contact, it is recommended to wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O8/c16-18-17-5-6-23-7-8-24-9-10-25-11-12-26-15(20)27-14-3-1-13(2-4-14)19(21)22/h1-4H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBKYWFZPUXXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG4-4-nitrophenyl carbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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